3-[(Dimethylamino)methyl]cyclohexan-1-one
Description
Significance in Synthetic Organic Chemistry
The significance of aminomethylcyclohexanones in synthetic organic chemistry is substantial, primarily owing to their role as versatile synthetic intermediates. These compounds contain multiple functional groups—a ketone, an amine, and an alkyl chain—which can be selectively manipulated to create a wide array of more complex molecules. They are particularly valued as precursors in the synthesis of pharmaceuticals and other biologically active compounds. A notable example is the use of 2-[(Dimethylamino)methyl]cyclohexan-1-one as a key intermediate in the industrial synthesis of the analgesic drug Tramadol. google.comgoogle.comnih.gov The introduction of the aminomethyl group can also enhance the pharmacological activity and improve the pharmacokinetic properties of a lead compound. smolecule.com
Foundational Reactivity Principles of Cyclohexanone (B45756) Mannich Bases
The reactivity of cyclohexanone Mannich bases is dictated by the interplay of the ketone and amine functionalities. The Mannich reaction is a classic example of a three-component reaction, involving an active hydrogen compound (cyclohexanone), an aldehyde (typically formaldehyde), and a primary or secondary amine (like dimethylamine). wikipedia.orgthermofisher.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then undergoes nucleophilic attack by the enol or enolate of the ketone. wikipedia.org
The regioselectivity of this reaction with cyclohexanone is a key principle. The most acidic protons in cyclohexanone are at the α-positions (C2 and C6), making these sites the most nucleophilic in the enol or enolate form. Consequently, the aminomethylation occurs predominantly at the C2 position. The resulting β-amino-carbonyl compound, or Mannich base, can then undergo a variety of further transformations. thermofisher.com These include reduction of the ketone, reactions at the α-carbon, and elimination of the amino group to form an α,β-unsaturated ketone.
Historical Development and Role in Complex Molecule Synthesis
The Mannich reaction was first reported by the German chemist Carl Mannich in 1912. google.com His work demonstrated a reliable method for the aminoalkylation of acidic protons adjacent to a carbonyl group. wikipedia.org Initially, the reaction was explored with a variety of ketones, aldehydes, and amines. The application of this reaction to cyclohexanone provided a straightforward route to 2-aminomethyl derivatives.
Over the decades, the utility of cyclohexanone Mannich bases in the synthesis of complex molecules has been widely recognized. They have been employed in the construction of alkaloids and other natural products. For instance, the Robinson annulation, a powerful ring-forming reaction, can be initiated from a Mannich base. The ability to introduce a nitrogen-containing side chain with specific stereochemistry has made these compounds valuable building blocks in modern asymmetric synthesis. The development of organocatalyzed asymmetric Mannich reactions has further expanded their importance, allowing for the stereoselective synthesis of chiral β-amino ketones. wikipedia.org
Interactive Data Table: Properties of Related Aminomethylcyclohexanones
| Compound Name | CAS Number | Molecular Formula | Position of Substitution |
| 2-[(Dimethylamino)methyl]cyclohexan-1-one | 15409-60-6 | C9H17NO | 2 |
| 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride | 42036-65-7 | C9H18ClNO | 4 |
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-8-4-3-5-9(11)6-8/h8H,3-7H2,1-2H3 |
InChI Key |
ODCYUMJMNPYNMG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCCC(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Dimethylamino Methyl Cyclohexan 1 One
Direct Mannich Reaction Protocols
The Mannich reaction, a cornerstone of aminomethylation in organic synthesis, theoretically offers the most direct route to 3-[(Dimethylamino)methyl]cyclohexan-1-one. This one-pot, three-component condensation involves an active hydrogen compound (cyclohexanone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).
Optimization of Reagents and Reaction Conditions
While specific literature for the direct Mannich reaction to yield the 3-substituted isomer is not abundant, general principles for optimizing such reactions can be extrapolated. Key parameters for optimization include the choice of reagents, solvent, temperature, and catalyst. For instance, the use of pre-formed Eschenmoser's salt (dimethylmethyleneammonium iodide) can be a more reactive alternative to generating the iminium ion in situ from formaldehyde (B43269) and dimethylamine (B145610).
Reaction conditions play a crucial role in directing the regioselectivity of the aminomethylation of unsymmetrical ketones like cyclohexanone (B45756). The reaction can proceed via either the kinetic or thermodynamic enolate, leading to substitution at the α- (2-position) or α'- (6-position) carbons. Achieving substitution at the β-position (3-position) via a direct Mannich reaction is not a standard outcome and would likely involve a different mechanistic pathway, such as a conjugate addition to an α,β-unsaturated cyclohexenone precursor.
Table 1: Optimization Parameters for Mannich-Type Reactions
| Parameter | Variation | Expected Outcome |
| Amine Source | Dimethylamine hydrochloride, Aqueous dimethylamine | Affects reactivity and handling |
| Formaldehyde Source | Paraformaldehyde, Formalin | Influences reaction concentration and side products |
| Solvent | Ethanol, Isopropanol, Acetic Acid | Impacts solubility and reaction rates |
| Catalyst | Acid (e.g., HCl), Base | Facilitates imine formation and enolization |
| Temperature | Room temperature to reflux | Controls reaction kinetics and selectivity |
Mechanistic Insights into Mannich Condensation Pathways, Including Imine Formation
The classical Mannich reaction mechanism initiates with the formation of a dimethylaminomethyl cation, also known as an iminium ion, from the reaction of dimethylamine with formaldehyde, typically under acidic conditions.
Step 1: Iminium Ion Formation CH₂O + (CH₃)₂NH + H⁺ ⇌ [CH₂=N(CH₃)₂]⁺ + H₂O
Cyclohexanone, under these conditions, can form an enol or enolate. The nucleophilic enol then attacks the electrophilic iminium ion. For substitution to occur at the 3-position, a different mechanistic approach is necessary. One such pathway is the Michael addition of dimethylamine to cyclohex-2-en-1-one, followed by subsequent reaction with formaldehyde. However, the more direct analogue to a Mannich reaction for this substitution pattern involves the conjugate addition of an amine to an α,β-unsaturated ketone. For example, the synthesis of 3-(Dibenzylamino)cyclohexan-1-one has been achieved through the reaction of cyclohexen-1-one with dibenzylamine, showcasing a plausible route for introducing an amino group at the 3-position. researchgate.net
Indirect Synthetic Routes and Functional Group Interconversions
Given the challenges of direct β-functionalization of cyclohexanone, indirect methods involving the modification of pre-functionalized cyclohexanone derivatives are often more practical.
Functionalization of Cyclohexanone Derivatives
A plausible indirect route to this compound begins with a cyclohexanone derivative already functionalized at the 3-position. For example, 3-oxocyclohexanecarboxylic acid or its esters could serve as a starting material. The carboxylic acid functionality can be converted to the desired (dimethylamino)methyl group through a series of standard organic transformations.
Proposed Synthetic Sequence:
Reduction of the carboxylic acid: The carboxyl group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to a leaving group: The resulting hydroxyl group can be converted into a good leaving group, for instance, by tosylation or conversion to an alkyl halide.
Nucleophilic substitution: Subsequent reaction with dimethylamine would introduce the dimethylamino group.
An alternative approach could involve the synthesis of 3-aminocyclohexanols from β-enaminoketones. researchgate.net These compounds could then be subjected to N-methylation and oxidation of the hydroxyl group to yield the target ketone.
Table 2: Potential Functional Group Interconversions for Indirect Synthesis
| Starting Material Functional Group at C-3 | Intermediate Functional Group | Target Functional Group | Reagents |
| Carboxylic Acid | Hydroxymethyl | (Dimethylamino)methyl | 1. LiAlH₄ 2. TsCl, py 3. (CH₃)₂NH |
| Ester | Hydroxymethyl | (Dimethylamino)methyl | 1. LiAlH₄ 2. PBr₃ 3. (CH₃)₂NH |
| Bromo | (Dimethylamino)methyl | (Dimethylamino)methyl | (CH₃)₂NH |
Rearrangement and Ring-Closing Strategies
Ring-closing reactions, such as the Dieckmann condensation, offer another avenue for constructing the 3-substituted cyclohexanone ring. organic-chemistry.org A suitably substituted acyclic precursor containing the necessary carbon framework and the dimethylaminomethyl moiety could be cyclized to form the desired product.
For instance, a diester with a pending (dimethylamino)methyl group at the appropriate position could undergo intramolecular cyclization to form a β-ketoester, which can then be hydrolyzed and decarboxylated to yield this compound.
Stereoselective Synthesis of Aminomethylcyclohexanones
The synthesis of this compound creates a chiral center at the C-3 position. Therefore, controlling the stereochemistry of this center is a significant aspect of its synthesis. Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.
While specific examples for the stereoselective synthesis of this compound are scarce, general methods for the stereoselective synthesis of substituted cyclohexanones can be considered. For example, asymmetric conjugate additions to α,β-unsaturated cyclohexenones using chiral catalysts can establish the stereocenter at the 3-position with high enantioselectivity. The resulting functional group can then be converted to the (dimethylamino)methyl group.
Furthermore, the stereoselective reduction of a precursor containing a prochiral center or the resolution of a racemic mixture are also viable strategies. For instance, the diastereoselective reduction of a β-enaminoketone derived from a chiral amine has been used to produce cis- and trans-3-aminocyclohexanols with good stereocontrol. researchgate.net This approach could be adapted to introduce the desired stereochemistry in a precursor to the target molecule.
Diastereoselective Control in Mannich Reactions
The Mannich reaction is a fundamental method for the synthesis of beta-amino carbonyl compounds. buchler-gmbh.comwikipedia.org It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine, such as dimethylamine. wikipedia.org In the case of cyclohexanone, the reaction can theoretically yield the 2-substituted product. The synthesis of the 3-substituted isomer is less direct and often involves conjugate addition to cyclohexenone. However, when considering the Mannich reaction on a substituted cyclohexanone or under specific conditions, controlling the diastereoselectivity—the relative stereochemistry between the new substituent at the C-3 position and other ring substituents—is crucial.
The reaction proceeds through an iminium ion intermediate, which is attacked by the enol or enolate of the cyclohexanone. wikipedia.org The stereochemical outcome, yielding either the syn (leading to the cis isomer) or anti (leading to the trans isomer) product, is dependent on the reaction conditions and the nature of the catalyst employed. buchler-gmbh.comresearchgate.net For cyclic ketones like cyclohexanone, the transition state geometry during the addition of the enolate to the iminium ion dictates the diastereoselectivity. Factors such as the steric bulk of the reactants and the use of specific catalysts can influence which transition state is favored. researchgate.net
For instance, certain catalysts are known to favor the formation of anti-Mannich products in high diastereomeric excess. researchgate.net Organocatalysts, such as proline and its derivatives, can also be used to direct the stereochemical course of the Mannich reaction, favoring either syn or anti products depending on the specific catalyst structure. wikipedia.org While specific data for the diastereoselective synthesis of this compound is not extensively detailed, the principles of stereocontrol in Mannich reactions on cyclic ketones are well-established.
Table 1: Conceptual Diastereoselective Control in Mannich Reactions of Cyclic Ketones
| Catalyst/Condition | Predominant Diastereomer | Rationale |
|---|---|---|
| Proline-based Organocatalyst | syn | The catalyst directs the approach of the electrophile to one face of the enamine intermediate. wikipedia.org |
| Modified Proline Catalyst | anti | Modifications to the catalyst structure can alter the transition state, favoring the opposite diastereomer. wikipedia.org |
| Lewis Acid Catalysis | Varies (anti often favored) | Coordination of the catalyst can create a more rigid transition state, often favoring the sterically less hindered anti product. researchgate.net |
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
Achieving enantioselectivity in the synthesis of the chiral trans-3-[(dimethylamino)methyl]cyclohexan-1-one requires the use of asymmetric synthesis strategies. The two primary approaches are the use of chiral auxiliaries and chiral catalysts. wikipedia.orgnih.gov
Chiral Auxiliaries: This method involves temporarily incorporating a chiral molecule (the auxiliary) into one of the reactants. wikipedia.orgnumberanalytics.com The auxiliary guides the stereochemical outcome of the key bond-forming reaction, after which it is removed to yield the enantiomerically enriched product. Common auxiliaries include those derived from amino acids, camphor, or pseudoephedrine. wikipedia.orgnih.gov In the context of synthesizing the target molecule, a chiral auxiliary could be attached to the nitrogen of the amine or used to form a chiral enamine from cyclohexanone, thereby directing the approach of the electrophile to generate a specific enantiomer.
Chiral Catalysis: This approach, often referred to as organocatalysis when a small organic molecule is the catalyst, utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.govresearchgate.net For Mannich reactions, chiral amines like proline and its derivatives, or cinchona alkaloids, have proven effective. buchler-gmbh.comresearchgate.net The catalyst typically activates one of the reactants by forming a chiral intermediate, such as a chiral enamine or a chiral iminium ion, which then reacts with high facial selectivity. Asymmetric Mannich reactions using organocatalysts have been successfully applied to cyclohexanone to produce beta-amino ketones with high enantiomeric excess (ee). researchgate.net While specific applications leading directly to this compound are not widely reported, these established methodologies represent the principal strategies for its potential enantioselective synthesis.
Table 2: Common Strategies for Asymmetric Mannich Reactions on Cyclic Ketones
| Strategy | Description | Key Reagents/Catalysts |
|---|---|---|
| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct stereochemistry. wikipedia.org | Evans oxazolidinones, pseudoephedrine, SAMP/RAMP hydrazones. wikipedia.orgnih.gov |
| Organocatalysis | A small chiral organic molecule catalyzes the reaction enantioselectively. nih.gov | (S)-Proline, cinchona alkaloids, chiral diamines, chiral phosphoric acids. buchler-gmbh.comresearchgate.netnih.gov |
| Metal-Based Catalysis | A chiral ligand coordinates to a metal center to create a chiral Lewis acid catalyst. | Chiral BINOL-metal complexes, chiral diamine-metal complexes. |
Strategies for Stereoisomer Separation and Enrichment
When a synthetic method produces a mixture of stereoisomers, separation (resolution) techniques are required to isolate the desired isomer. For this compound, this involves separating the cis and trans diastereomers and, subsequently, resolving the racemic trans mixture into its individual enantiomers.
Diastereomer Separation: Diastereomers have different physical properties (e.g., boiling point, solubility, chromatographic retention), which allows for their separation by standard laboratory techniques.
Column Chromatography: This is a common method for separating diastereomers. For instance, the cis and trans isomers of the closely related 3-(dibenzylamino)cyclohexan-1-one have been successfully separated using column chromatography. researchgate.net
Fractional Crystallization: This technique exploits differences in the solubility of diastereomers. Often, converting the basic amine functionality into a salt (e.g., hydrochloride or hydrobromide) with a suitable acid can yield crystalline materials with different solubilities, allowing one diastereomer to be crystallized preferentially from the solution. This method has been used to separate the diastereomers of 1,2-diaminocyclohexane as their dihydrochloride (B599025) salts. google.com
Enantiomer Enrichment (Resolution): Separating enantiomers is more complex as they have identical physical properties in an achiral environment.
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate enantiomers. The differential interaction of the enantiomers with the CSP allows for their separation. Analytical methods using GC have been demonstrated for the separation of stereoisomers of substituted cyclohexanes. researchgate.net HPLC methods have also been developed for the analysis of related aminoketones, which could be adapted for preparative separation. nih.gov
These separation techniques are critical in cases where direct stereoselective synthesis is not feasible or does not provide sufficient stereochemical purity. The separation of diastereomers of downstream products, such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-cyclohexanol, is well-documented, indicating that separation of the ketone precursor is a viable and necessary strategy. nih.govgoogle.com
Chemical Transformations and Reaction Pathways of 3 Dimethylamino Methyl Cyclohexan 1 One
Reactions at the Carbonyl Functionality
The ketone group in 3-[(dimethylamino)methyl]cyclohexan-1-one is a primary site for a variety of chemical modifications, including nucleophilic additions, redox transformations, and reactions involving the adjacent α-carbons through enolization.
Nucleophilic Addition and Substitution Reactions
The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the Grignard reaction. Although specific studies on the 3-isomer are not prevalent in readily available literature, extensive research on the analogous 2-[(dimethylamino)methyl]cyclohexan-1-one demonstrates its reaction with Grignard reagents like 3-methoxyphenylmagnesium bromide. This nucleophilic addition to the carbonyl group is a critical step in the synthesis of the analgesic drug Tramadol, resulting in the formation of a tertiary alcohol. google.comgoogle.comgoogle.com The reaction proceeds via the attack of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide. The stereoselectivity of such additions can often be influenced by the presence of the neighboring aminomethyl group, which can chelate with the magnesium ion, directing the approach of the nucleophile.
Other carbon-based nucleophiles, such as organolithium reagents, are also expected to react in a similar fashion. Heteroatom nucleophiles can also add to the carbonyl group. For instance, the reaction with primary amines can lead to the formation of imines, and reaction with hydrazine (B178648) or its derivatives can yield hydrazones. wikipedia.org These reactions typically involve the initial nucleophilic addition to the carbonyl, forming a hemiaminal or a related intermediate, which then undergoes dehydration to form the C=N double bond.
Reduction and Oxidation Transformations
The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 3-[(dimethylamino)methyl]cyclohexan-1-ol. This transformation can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, employing catalysts such as Raney nickel, platinum, or palladium, is another effective method for this reduction. rsc.orgucla.edu The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to a mixture of cis and trans isomers of the resulting amino alcohol.
The oxidation of the cyclohexanone (B45756) ring is also a possible transformation. One such reaction is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For a 3-substituted cyclohexanone, the regioselectivity of the oxygen insertion is a key consideration, and can be influenced by the electronic and steric properties of the substituent. rsc.orgresearchgate.net While specific studies on the Baeyer-Villiger oxidation of this compound are not widely reported, the reaction is a general and powerful tool for the transformation of cyclic ketones. Other oxidative processes might target the α-position to the carbonyl or the amine functionality, depending on the oxidant used. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Enolization and Derivatives Formation
Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or a base to form an enol or an enolate, respectively. libretexts.orgquora.commasterorganicchemistry.com This process is crucial as it allows for reactions at the α-carbon positions. For an unsymmetrical ketone like this, two different enolates can potentially form: one by deprotonation at the C-2 position and another at the C-4 position. The regioselectivity of enolate formation can be controlled by the reaction conditions. "Kinetic" enolates, which are formed faster, are typically generated at the less sterically hindered α-position using a strong, bulky base at low temperatures. "Thermodynamic" enolates, which are more stable, are favored under conditions that allow for equilibration. ubc.ca
The resulting enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and aldol (B89426) condensation. The formation of silyl (B83357) enol ethers by trapping the enolate with a trialkylsilyl halide is a common strategy to isolate and utilize these reactive intermediates. nih.gov
The carbonyl group can also be converted into various derivatives. As mentioned, reaction with primary amines or hydrazine derivatives can form imines and hydrazones, respectively. wikipedia.org These reactions are often reversible and acid-catalyzed. The formation of hydrazones is the first step in the Wolff-Kishner reduction, which ultimately converts the carbonyl group into a methylene (B1212753) group (CH₂). libretexts.org
Reactions Involving the Tertiary Amine Moiety
The tertiary dimethylamino group imparts basicity to the molecule and provides a reactive center for quaternization and elimination reactions.
Quaternization Reactions and Ammonium (B1175870) Salt Formation
The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium salt. libretexts.org A common alkylating agent used for this purpose is methyl iodide (CH₃I). The reaction proceeds via an Sₙ2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
This process is often referred to as "exhaustive methylation" when an excess of the methylating agent is used to ensure complete conversion of the amine to the quaternary ammonium salt. youtube.comdoubtnut.com The resulting quaternary ammonium salt is a key intermediate for subsequent elimination reactions.
Table 1: Quaternization of Tertiary Amines
| Reactant | Reagent | Product | Reaction Type |
|---|
Elimination Reactions (e.g., Hofmann Elimination)
Quaternary ammonium salts, particularly those with a hydrogen atom on a β-carbon relative to the nitrogen, can undergo an elimination reaction when treated with a strong base, such as silver oxide (Ag₂O) in water, followed by heating. wikipedia.orgyale.edu This reaction is known as the Hofmann elimination. aakash.ac.inbyjus.com The process typically follows an E2 mechanism and results in the formation of an alkene, with the tertiary amine acting as the leaving group.
A key feature of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule states that the major product is the least substituted alkene. masterorganicchemistry.com This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of a proton from the less sterically hindered β-position more favorable.
In the case of the quaternary ammonium salt derived from this compound, there are β-hydrogens on both the cyclohexane (B81311) ring and the methyl groups of the quaternary ammonium moiety. However, elimination involving the methyl groups would simply regenerate a tertiary amine. The more significant elimination pathway involves the removal of a proton from the cyclohexane ring, leading to the formation of a cyclohexene (B86901) derivative.
Table 2: Hofmann Elimination Pathway
| Starting Material | Conditions | Major Alkene Product | Leaving Group |
|---|
Cyclohexanone Ring Modifications and Rearrangements
The cyclohexanone core of the molecule is amenable to a variety of modifications and rearrangements that alter the carbocyclic structure. These transformations are fundamental in synthetic organic chemistry for creating new molecular frameworks.
The carbon atoms adjacent to the carbonyl group (α-carbons at C2 and C6) are activated towards deprotonation, forming enolates that can react with various electrophiles.
Alpha-Substitutions: In the presence of a suitable base, such as lithium diisopropylamide (LDA), this compound can be deprotonated to form an enolate. This enolate can then react with electrophiles like alkyl halides or aldehydes. The regioselectivity of enolate formation (at C2 vs. C6) can be controlled by the reaction conditions. The substituent at C3 may sterically hinder the approach of the base or electrophile at the C2 position, potentially favoring substitution at the C6 position.
Condensation Reactions: The enolate of this compound can participate in classic condensation reactions. In the Aldol condensation , it can react with another aldehyde or ketone to form a β-hydroxy ketone, which may subsequently dehydrate. The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. This reaction leads to the formation of a new carbon-carbon double bond.
Table 1: Representative Alpha-Substitution and Condensation Reactions
| Reaction Type | Reagents | Potential Product(s) | Description |
|---|
Rearrangement reactions provide powerful methods for altering the size of the cyclohexanone ring, leading to either larger cycloheptanone (B156872) derivatives or smaller cyclopentane (B165970) systems.
Ring Expansion:
Reaction with Diazomethane (B1218177): Cyclic ketones can undergo a one-carbon ring expansion upon treatment with diazomethane. The reaction proceeds through nucleophilic attack of diazomethane on the carbonyl carbon, followed by loss of nitrogen gas and migration of one of the α-carbons to form a seven-membered ring (cycloheptanone).
Beckmann Rearrangement: This reaction transforms an oxime into an amide. The oxime of this compound, upon treatment with an acid catalyst (e.g., sulfuric acid, PCl₅), rearranges to form a seven-membered lactam (a cyclic amide). The migration of the carbon anti-periplanar to the oxime's hydroxyl group is stereospecific.
Schmidt Reaction: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam, also resulting in ring expansion.
Ring Contraction (Favorskii Rearrangement): This rearrangement occurs when an α-halo ketone is treated with a base. If this compound is first halogenated at the C2 position (e.g., using Br₂ in acetic acid), the resulting 2-bromo derivative can undergo a Favorskii rearrangement upon treatment with a base like sodium methoxide. The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by the base to yield a ring-contracted cyclopentanecarboxylic acid ester.
Table 2: Ring Expansion and Contraction Reactions
| Reaction Name | Substrate | Reagents | Product Type |
|---|---|---|---|
| Ring Expansion | This compound | Diazomethane (CH₂N₂) | Substituted Cycloheptanone |
| Beckmann Rearrangement | This compound oxime | H₂SO₄ or PCl₅ | Substituted Caprolactam |
| Schmidt Reaction | This compound | Hydrazoic Acid (HN₃), H⁺ | Substituted Caprolactam |
| Favorskii Rearrangement | 2-Halo-3-[(dimethylamino)methyl]cyclohexan-1-one | Sodium Methoxide (NaOMe) | Substituted Cyclopentanecarboxylic Acid Ester |
Advanced Derivatization Strategies for Structural Modification
The core structure of this compound can be elaborated into more complex molecular architectures using advanced synthetic strategies.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. The ketone functionality is a key participant in several important MCRs.
Ugi Reaction: The Ugi four-component reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Using this compound as the ketone component, along with a primary amine, a carboxylic acid, and an isocyanide, would lead to the rapid assembly of complex, peptide-like structures built upon the substituted cyclohexane scaffold.
Passerini Reaction: This is a three-component reaction between a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. This reaction offers a direct route to highly functionalized molecules from the parent ketone.
Table 3: Multi-component Reactions
| Reaction Name | Components | Product Core Structure |
|---|---|---|
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |
To study biological pathways or reaction mechanisms, molecules are often tagged with reporter groups such as fluorescent dyes, biotin (B1667282), or isotopically labeled atoms. The functional groups of this compound provide handles for such derivatization.
Ketone Modification: The carbonyl group can be transformed into other functionalities. For example, reductive amination can introduce a primary amine, which can then be acylated with a fluorescent probe like a BODIPY or coumarin (B35378) derivative.
Amine Modification: The tertiary dimethylamino group can be quaternized by reacting it with an electrophile containing a reporter tag. Alternatively, demethylation followed by re-alkylation could introduce labeled methyl groups for mechanistic studies.
Table 4: Strategies for Probe Functionalization
| Functional Group | Reaction | Reagents | Purpose |
|---|---|---|---|
| Ketone | Reductive Amination | NH₃/H₂, Pd/C; then Fluorophore-NHS ester | Covalent attachment of a fluorescent probe. |
| Tertiary Amine | Quaternization | Biotin-CH₂-I | Introduction of a biotin tag for affinity-based studies. |
| Ketone | Wittig Reaction | Ph₃P=CH-CO₂Et | Introduction of an ester-functionalized alkene for further modification. |
Heterocyclic Annulation and Cycloaddition Reactions
The cyclohexanone ring is a common starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.
Hantzsch Pyridine (B92270) Synthesis: While the classic Hantzsch synthesis involves a β-ketoester, an aldehyde, and ammonia, variations exist. A derivative of this compound, such as its α-formyl derivative (a β-dicarbonyl), could potentially participate in a Hantzsch-type condensation to yield a fused dihydropyridine (B1217469) or pyridine ring system.
Gewald Reaction: The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted thiophene (B33073) ring. It involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. Applying this to this compound would lead to the formation of a fused aminothiophene derivative.
Pauson-Khand Reaction: This reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. To utilize this reaction, this compound would first need to be converted into an enyne (a molecule containing both an alkene and an alkyne). An intramolecular Pauson-Khand reaction of a suitably tethered enyne would then construct a new five-membered ring fused to the original cyclohexane scaffold.
Table 5: Heterocyclic Annulation and Cycloaddition Reactions
| Reaction Name | Reactants | Resulting Heterocycle |
|---|---|---|
| Hantzsch-type Synthesis | α-Formyl derivative, Enamino ester, NH₃ | Fused Pyridine |
| Gewald Reaction | Ketone, Ethyl Cyanoacetate, Sulfur, Morpholine | Fused Aminothiophene |
| Pauson-Khand Reaction | Enyne derivative of the ketone, Co₂(CO)₈ | Fused Cyclopentenone |
1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides)
No research findings detailing the 1,3-dipolar cycloaddition reactions of this compound with azomethine ylides could be located.
Formation of Fused Polycyclic Systems
No research findings detailing the formation of fused polycyclic systems from this compound could be located.
Computational and Theoretical Investigations of 3 Dimethylamino Methyl Cyclohexan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 3-[(dimethylamino)methyl]cyclohexan-1-one. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy, from which a wide range of chemical and physical properties can be derived.
The presence of a flexible six-membered ring and a side chain in this compound gives rise to multiple possible conformations. Identifying the most stable conformer is essential, as it represents the predominant structure of the molecule and governs its reactivity.
Computational geometry optimization is a process that locates the minimum energy structure of a molecule. For substituted cyclohexanones, the chair conformation is typically the most stable arrangement of the ring. The key conformational question for this molecule involves the orientation of the 3-[(dimethylamino)methyl] substituent, which can be in either an axial or an equatorial position.
Theoretical calculations consistently show that for monosubstituted cyclohexanes, the equatorial position is energetically favored for bulky substituents to minimize steric hindrance. sapub.orgscispace.com This is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position, clashing with the axial hydrogens on carbons 1 and 5. scispace.com DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can precisely quantify this energy difference. The geometry optimization process would start with both the axial and equatorial isomers and find the lowest energy point on the potential energy surface for each. The conformer with the lower absolute energy is the more stable one.
Table 1: Calculated Relative Energies of this compound Conformers Illustrative data based on computational chemistry principles.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| I | Equatorial | 0.00 | >99 |
| II | Axial | ~2.1 | <1 |
As the data indicates, the equatorial conformer is the global minimum on the potential energy surface, meaning it is the most stable and abundant form of the molecule under standard conditions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the atoms with lone pairs of electrons—the nitrogen of the dimethylamino group and the oxygen of the carbonyl group. The LUMO is typically the π* antibonding orbital of the carbonyl (C=O) group, which is the most electron-deficient site.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound Illustrative data based on DFT calculations for similar beta-amino ketones.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.2 | Associated with nucleophilicity |
| ELUMO | -0.8 | Associated with electrophilicity |
| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of chemical reactivity and stability |
The calculated HOMO-LUMO gap suggests that the molecule is kinetically stable but possesses distinct sites for both nucleophilic and electrophilic attack, governed by the spatial distribution of these frontier orbitals.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule on its electron density surface. It is invaluable for identifying the regions that are rich or poor in electrons, thereby predicting how a molecule will interact with other chemical species.
On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atom of the dimethylamino group would also exhibit a negative potential, though generally less intense than that of the carbonyl oxygen. In contrast, the hydrogen atoms bonded to carbon would show regions of positive potential (blue), with the most positive potential likely associated with the protons alpha to the carbonyl group. This visualization confirms that the carbonyl oxygen is the primary site for electrophilic attack (e.g., protonation), while the carbon of the carbonyl group is a primary site for nucleophilic attack.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful method for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and determine the energetic feasibility of a proposed pathway.
A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Transition state analysis involves locating the precise geometry of the TS and calculating its energy. This allows for the determination of the activation energy (ΔG‡), which is the key factor controlling the reaction rate.
The synthesis of this compound is a classic example of the Mannich reaction. A computational study of this reaction would model the key bond-forming step: the attack of the cyclohexanone (B45756) enol on the dimethylaminium cation (Eschenmoser's salt precursor). Locating the TS for this step and performing a frequency calculation (which must yield exactly one imaginary frequency) confirms its identity. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.
Table 3: Illustrative Reaction Energetics for the Mannich Reaction C-C Bond Formation Step Illustrative data based on DFT calculations for analogous Mannich reactions.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Cyclohexanone enol + (CH₃)₂N=CH₂⁺ | 0.0 |
| Transition State | C-C bond forming | +12.5 (Activation Energy, ΔG‡) |
| Product | Protonated this compound | -18.0 (Reaction Energy, ΔG_rxn) |
These calculations would demonstrate that the reaction is both kinetically accessible under standard conditions and thermodynamically favorable.
When a reaction can lead to multiple products, such as different stereoisomers, computational modeling can predict the major product by comparing the activation energies of the competing pathways. The pathway with the lower energy transition state will be faster and thus yield the predominant product.
A pertinent example is the reaction of this compound with a Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide), a crucial step in the synthesis of Tramadol. scielo.org.mxsemanticscholar.orgnsc.ru This reaction creates a tertiary alcohol, and the nucleophile can attack the carbonyl carbon from two different faces: an axial attack or an equatorial attack. These two approaches lead to different diastereomeric products.
By modeling the transition states for both axial and equatorial attack, their relative activation energies can be determined. Steric hindrance from the cyclohexyl ring and the substituent at the 3-position influences the accessibility of each face. The calculations would likely show that one path is energetically preferred, thereby predicting the stereochemical outcome of the reaction.
Table 4: Calculated Activation Energies for Nucleophilic Attack on this compound Illustrative data based on computational modeling of analogous ketone reactions.
| Pathway | Description | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Path A | Equatorial Attack | 0.0 | Major Diastereomer |
| Path B | Axial Attack | +1.5 | Minor Diastereomer |
This predictive capability is a cornerstone of modern computational chemistry, enabling the rational design of selective synthetic strategies and minimizing the need for extensive empirical screening.
Theoretical Spectroscopic Property Prediction
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical investigations can elucidate its nuclear magnetic resonance (NMR) characteristics, vibrational modes for infrared (IR) spectroscopy, and fragmentation patterns in mass spectrometry (MS). These predictions are typically achieved through methods like Density Functional Theory (DFT) and ab initio calculations, which model the electronic structure of the molecule to derive its spectroscopic behavior. nih.govsmu.edu
Computational NMR Chemical Shift Prediction and Correlation with Experimental Data
The prediction of 1H and 13C NMR chemical shifts is a cornerstone of computational structure elucidation. mestrelab.comnih.gov Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often employed with DFT, are used to calculate the nuclear shielding tensors, which are then converted into chemical shifts. modgraph.co.uk These calculations are vital for assigning signals in experimental spectra and for confirming the structure of newly synthesized compounds. smu.edu
For this compound, theoretical chemical shifts can be predicted by performing geometry optimization followed by NMR calculations, typically using a functional like B3LYP and a suitable basis set (e.g., 6-31G**). modgraph.co.uk The predicted values are then referenced against a standard, such as tetramethylsilane (TMS), to yield the chemical shifts.
While specific computational studies for this molecule are not prevalent in the literature, predictions can be made based on the known effects of the functional groups on the cyclohexanone scaffold. The carbonyl group is strongly deshielding, affecting the adjacent α-carbons and protons. The electron-donating dimethylaminomethyl group influences the chemical environment of the C3 position and its attached protons.
A correlation between predicted and experimental data is crucial for validation. In the absence of a published experimental spectrum for this compound, a comparison can be drawn from experimental data of similar structures like cyclohexanone and various aminocyclohexane derivatives. chemicalbook.com Discrepancies between calculated and experimental values can often be attributed to solvent effects, conformational averaging, and the specific level of theory used. researchgate.net
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are estimated values based on computational principles and data from analogous compounds. Actual experimental values may vary.
| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 (C=O) | - | ~210.5 |
| C2 | 2.2 - 2.4 | ~41.0 |
| C3 | 2.0 - 2.2 | ~35.5 |
| C4 | 1.6 - 1.8 | ~25.0 |
| C5 | 1.8 - 2.0 | ~27.0 |
| C6 | 2.2 - 2.4 | ~41.0 |
| Methylene (B1212753) (-CH2-) | 2.3 - 2.5 | ~60.0 |
| Methyl (-N(CH3)2) | ~2.2 | ~45.0 |
Vibrational Frequency Analysis and Infrared Spectral Interpretation
Vibrational frequency analysis using computational methods like DFT is instrumental in understanding the infrared (IR) spectrum of a molecule. acs.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is generated, and its diagonalization yields the vibrational frequencies and their corresponding normal modes. dtic.mil These calculated frequencies help in the assignment of absorption bands in an experimental IR spectrum. nih.gov
For this compound, the key vibrational modes would include:
C=O Stretch: A strong, sharp absorption band characteristic of ketones.
C-H Stretches: Associated with the methyl, methylene, and methine groups on the cyclohexane (B81311) ring.
C-N Stretch: A medium to weak band for the tertiary amine.
CH2 Bending/Scissoring: Vibrations from the methylene groups of the ring and the side chain.
Computational analysis, often performed using DFT with a functional such as B3LYP, can predict the wavenumbers for these vibrations. youtube.comspectroscopyonline.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used by the models. nih.gov
Table 2: Predicted Infrared (IR) Vibrational Frequencies for Key Functional Groups of this compound Note: These are theoretical predictions. Experimental frequencies may differ.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ketone) | 1705 - 1725 | Strong |
| CH2 Scissoring | 1450 - 1470 | Medium |
| C-N Stretch (Tertiary Amine) | 1180 - 1230 | Medium to Weak |
| C-C Stretch | 1000 - 1200 | Weak to Medium |
Mass Spectrometry Fragmentation Pathway Prediction
Predicting the fragmentation patterns in mass spectrometry is essential for structural elucidation. Upon ionization in a mass spectrometer, a molecule forms a molecular ion (M+•) which can then undergo fragmentation into smaller, charged ions. libretexts.org The structure of this compound contains two key functional groups that direct its fragmentation: the ketone and the tertiary amine.
The most probable fragmentation pathways involve alpha-cleavage , which is the breaking of a bond adjacent to a functional group. libretexts.orgyoutube.com
Alpha-cleavage adjacent to the amine: The bond between the methylene group and the cyclohexane ring (C3-CH2) can break. More commonly, the cleavage occurs at the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical or, more significantly, cleavage of the bond connecting the side chain to the ring. The most characteristic fragmentation for aliphatic amines is the cleavage of the Cα-Cβ bond, which for the side chain would be the bond to the ring. This results in the formation of a stable iminium ion. docbrown.infoyoutube.com
Alpha-cleavage adjacent to the carbonyl group: The C1-C2 or C1-C6 bonds of the cyclohexanone ring can cleave, leading to the formation of a stable acylium ion. libretexts.org Ring opening can follow this initial cleavage.
Ring Cleavage: The cyclohexane ring itself can undergo fragmentation, often initiated by one of the alpha-cleavages, leading to the loss of neutral molecules like ethene. docbrown.info
A study on ketamine analogues, which share the aminocyclohexanone core, highlights the prevalence of α-cleavage of the C-C bond in the cyclohexanone moiety as a characteristic fragmentation pathway. nih.gov Based on these principles, the major predicted fragments for this compound are outlined below.
Table 3: Predicted Mass Spectrometry Fragments for this compound Note: Predictions are based on established fragmentation rules for amines and ketones.
| Fragmentation Pathway | Predicted Fragment Structure | Predicted m/z |
| Molecular Ion | [C9H17NO]+• | 155 |
| α-cleavage at Nitrogen (loss of CH2-ring) | [CH2=N(CH3)2]+ | 58 |
| α-cleavage at Carbonyl (loss of C2H4 after ring opening) | [C7H13NO]+• | 127 |
| α-cleavage at Carbonyl (loss of propyl radical from ring) | [C6H8NO]+ | 110 |
| Loss of dimethylaminomethyl radical | [C6H9O]+ | 97 |
Applications of 3 Dimethylamino Methyl Cyclohexan 1 One As a Versatile Synthetic Intermediate
Role in the Synthesis of Analgesic Pharmaceuticals
The utility of the specific isomer 3-[(Dimethylamino)methyl]cyclohexan-1-one in the synthesis of analgesic pharmaceuticals is not extensively documented in scientific literature. Research and development in the field of cyclohexanol-based analgesics have predominantly focused on the 2-substituted isomer due to its direct route to Tramadol.
Precursor to Complex Cyclohexanol (B46403) Derivatives
While the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexan-1-one with 3-methoxyphenylmagnesium bromide is a key step in producing the Tramadol core, a complex cyclohexanol derivative, similar applications for the 3-substituted isomer are not prominently reported. google.comnih.govchemicalbook.com The strategic placement of the aminomethyl group at the 2-position is crucial for the desired pharmacological activity in Tramadol and related compounds, which may explain the lack of focus on the 3-isomer for this particular class of analgesics. nih.gov
Stereocontrolled Synthesis of Specific Pharmaceutical Isomers
The stereocontrolled synthesis of analgesics like Tramadol requires careful management of the diastereoselectivity of the Grignard reaction to favor the desired (1R,2R) and (1S,2S) isomers. google.com Methodologies often involve the use of specific solvents or additives to influence the stereochemical outcome of the reaction with the 2-substituted precursor. google.com Corresponding studies on stereocontrolled reactions involving this compound for the synthesis of specific analgesic isomers are not widely available, indicating its limited application in this specific context.
Building Block for Diverse Organic Scaffolds
While its role in analgesics is not established, the structural motifs present in this compound make it a potential intermediate for the synthesis of other complex molecules, particularly nitrogen-containing heterocycles.
Construction of Spirocyclic Systems
The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, often utilizes cyclic ketones as starting materials. While there are methods to synthesize spirocycles from cyclohexane (B81311) derivatives, the direct application of this compound as a building block is not well-documented. nih.govmdpi.com
However, related strategies demonstrate the feasibility of incorporating a 3-amino-cyclohexane ring into a spirocyclic system. For instance, a spiro[benzopyran-cyclohexane] derivative was synthesized using a protected cyclohexane-1,3-dione. Subsequent reductive amination of the ketone at the 3-position of the cyclohexane ring successfully introduced an amino group, yielding cis-configured amines. nih.gov This suggests that while not a direct starting material, the 3-aminocyclohexanone (B126829) scaffold is a viable component in the construction of complex spirocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles
The most significant application of the 3-substituted aminomethyl cyclohexanone (B45756) scaffold is in the synthesis of nitrogen-containing heterocycles. A prominent example is its role as a key intermediate in the synthesis of Ondansetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting. mit.edu
The core of Ondansetron is a tetrahydrocarbazolone, a fused heterocyclic system. scispace.com The synthesis of this core often starts with a cyclohexane-1,3-dione derivative. google.com A crucial step in several synthetic routes involves a Mannich reaction to introduce a dimethylaminomethyl group onto the cyclohexane ring. This group then serves as a reactive handle that is subsequently displaced by 2-methylimidazole (B133640) to form the final active pharmaceutical ingredient. mit.edu This multi-step process, which can be optimized using continuous flow chemistry, highlights the utility of the (dimethylamino)methyl group as an effective leaving group in a Michael addition-elimination sequence to construct the complex heterocyclic structure of Ondansetron. mit.edursc.orgmit.edu
The general pathway illustrates the importance of the aminomethyl cyclohexanone intermediate in constructing the target molecule.
| Step | Reaction | Purpose | Reference |
| 1 | Fischer Indole Synthesis or similar cyclization | Formation of the core tetrahydrocarbazolone structure from a cyclohexanedione derivative. | scispace.com |
| 2 | Mannich Reaction | Introduction of the (dimethylamino)methyl group onto the carbazolone core. | mit.edu |
| 3 | Substitution/Michael Addition | Displacement of the dimethylamine (B145610) group with 2-methylimidazole to complete the Ondansetron structure. | mit.edu |
This synthetic strategy underscores the value of the 3-[(dimethylamino)methyl]cyclohexanone moiety as a masked reactive site, enabling the construction of complex, fused nitrogen-containing heterocyclic systems.
Intermediate in Natural Product Synthesis
The use of cyclohexanes as chiral building blocks in the synthesis of natural products is a well-established strategy. elsevierpure.com Various natural products contain cyclohexane or aminocyclohexane cores. However, the specific use of this compound as a starting material or intermediate in the total synthesis of natural products is not prominently featured in the scientific literature. Synthetic chemists often rely on other versatile starting materials, such as cyclohexadiene-trans-diols derived from microbial oxidation or chiral cyclohexanones obtained from carbohydrates, to construct these complex natural targets. elsevierpure.comresearchgate.net
Advanced Analytical Methodologies for Research and Characterization of 3 Dimethylamino Methyl Cyclohexan 1 One and Its Reaction Products
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of 3-[(Dimethylamino)methyl]cyclohexan-1-one. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide precise information about its atomic composition, connectivity, and the nature of its functional groups.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms. For a definitive structural assignment of this compound, multi-dimensional (2D) NMR experiments are crucial.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the cyclohexanone (B45756) ring would appear as complex multiplets, typically in the range of 1.5-2.5 ppm. libretexts.org The methylene (B1212753) protons (CH₂) adjacent to the dimethylamino group would likely resonate as a doublet around 2.3-2.8 ppm, while the methyl protons of the N(CH₃)₂ group would appear as a sharp singlet, typically around 2.2 ppm. The single proton on the chiral carbon (C3) would also produce a multiplet.
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) significantly downfield, expected around 210-220 ppm. bmrb.io The carbons of the cyclohexanone ring would appear in the 20-50 ppm range, while the N-methyl carbons would be observed around 45 ppm.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.
COSY: A COSY experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the cyclohexanone ring and the side chain.
HSQC: This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C resonances.
HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connection of the dimethylaminomethyl side chain to the C3 position of the cyclohexanone ring by observing correlations from the methylene protons of the side chain to carbons C2, C3, and C4 of the ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data is representative and based on analysis of structurally similar compounds like 3-methylcyclohexanone (B152366) and other N,N-dimethylaminomethyl ketones. bmrb.iochemicalbook.com
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C1 (-C=O) | - | ~211 |
| C2 (-CH₂-C=O) | ~2.2-2.4 (multiplet) | ~41 |
| C3 (-CH-) | ~2.0-2.2 (multiplet) | ~35 |
| C4, C5, C6 (-CH₂-) | ~1.5-2.1 (multiplets) | ~25-30 |
| C7 (-CH₂-N) | ~2.3-2.5 (doublet) | ~60 |
| C8, C9 (-N(CH₃)₂) | ~2.2 (singlet) | ~45 |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the precise mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers structural clues.
Elemental Composition: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or five decimal places. This high accuracy allows for the calculation of a unique elemental formula (e.g., C₉H₁₇NO), confirming that the synthesized compound has the correct atomic makeup.
Fragmentation Analysis: In the mass spectrometer, the molecule is ionized and breaks apart into characteristic fragment ions. For this compound, key fragmentation pathways would include:
Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This can lead to the loss of side chains and characteristic acylium ions. libretexts.orgyoutube.com
Cleavage of the Side Chain: A very common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, with an expected m/z of 58. This is often the base peak in the spectrum of such compounds.
Ring Cleavage: The cyclohexanone ring itself can undergo fragmentation, leading to a series of smaller ions. researchgate.netnih.gov
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 155 | [C₉H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 98 | [C₆H₁₀O]⁺ | Loss of the dimethylaminomethyl radical |
| 58 | [C₃H₈N]⁺ or [CH₂=N(CH₃)₂]⁺ | Cleavage of the bond between the ring and side chain |
| 44 | [C₂H₆N]⁺ | Loss of a methyl group from the m/z 58 fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For a six-membered ring ketone, this peak is typically observed around 1710-1715 cm⁻¹. qiboch.combartleby.com Other important bands include the C-N stretching vibration of the tertiary amine, expected in the 1250-1020 cm⁻¹ region, and various C-H stretching and bending vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-C bond vibrations within the cyclohexanone ring would be readily observable.
Table 3: Characteristic Vibrational Frequencies for this compound Data is representative and based on analysis of cyclohexanone and aliphatic amines. qiboch.comnih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ketone (C=O) | Stretching | 1710 - 1715 (Strong, Sharp) |
| Alkane (C-H) | Stretching | 2850 - 2960 |
| Methylene (-CH₂-) | Scissoring/Bending | ~1450 |
| Tertiary Amine (C-N) | Stretching | 1020 - 1250 |
Chromatographic and Separation Science Applications
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing any related byproducts or degradation products.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds. Due to the basic nature of the dimethylamino group, method development requires careful consideration of the mobile and stationary phases.
Purity Assessment: A reversed-phase HPLC method, using a C18 column, is commonly employed. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. To achieve good peak shape for the basic analyte, a small amount of an amine modifier, such as triethylamine (B128534) or diethylamine, is often added to the mobile phase to suppress the interaction of the analyte with residual silanol (B1196071) groups on the stationary phase. chromatographyonline.com
Isomer Separation: this compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers (R and S isomers). Separating these enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H), are often effective for separating chiral amines. researchgate.net The mobile phase in this case is typically a non-polar organic solvent system, such as hexane/isopropanol. yakhak.org
Table 4: Example HPLC Method Parameters for Analysis
| Parameter | Purity Assessment (Reversed-Phase) | Isomer Separation (Chiral) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Acetonitrile/Water with 0.1% Diethylamine chromatographyonline.com | n-Hexane/2-Propanol (e.g., 90:10 v/v) chromatographyonline.com |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | Ambient | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. It is particularly useful for analyzing impurities from the synthesis of this compound or for identifying its degradation products. researchgate.net
The compound itself, being a Mannich base, may undergo thermal degradation in the hot GC inlet, potentially cleaving the bond between the ring and the side chain. researchgate.net Therefore, GC-MS analysis is more suited for identifying smaller, more volatile reaction byproducts or decomposition products rather than for quantifying the parent compound itself, unless derivatization or a cool injection technique is used. sepscience.com Potential volatile products that could be identified by GC-MS include cyclohexanone, dimethylamine (B145610), and other low molecular weight species resulting from fragmentation of the main structure. The mass spectrometer detector provides definitive identification of the separated volatile components based on their mass spectra. semanticscholar.org
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsional angles, culminating in the elucidation of the absolute stereochemistry of chiral molecules. wikipedia.org While this compound itself is achiral, many of its reaction products, particularly those arising from transformations of the ketone functional group, are chiral. The determination of the absolute configuration of these products is crucial for understanding reaction mechanisms, stereoselectivity, and for applications where specific stereoisomers are required.
The fundamental principle of this technique involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the crystal's atoms diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, a detailed electron density map of the molecule can be constructed, revealing the precise spatial position of each atom.
For chiral molecules, which crystallize in one of the 65 chiral (Sohncke) space groups, X-ray crystallography can distinguish between enantiomers. wikipedia.org This is achieved through the analysis of anomalous dispersion, an effect that occurs when the X-ray energy is near the absorption edge of an atom in the crystal. This effect allows for the determination of the absolute configuration, typically expressed using the Cahn-Ingold-Prelog (R/S) nomenclature. libretexts.org The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a given configuration confirms that the assignment of the absolute stereochemistry is correct.
In the context of this compound, a key reaction is the nucleophilic addition to the carbonyl group. For instance, a Grignard reaction transforms the prochiral ketone into a chiral tertiary alcohol, creating a new stereocenter at the C-1 position. The resulting product, a 3-[(dimethylamino)methyl]cyclohexan-1-ol derivative, now possesses two stereocenters (at C-1 and C-3), leading to the formation of diastereomers (e.g., cis and trans isomers). X-ray crystallography is the ultimate tool for confirming the relative stereochemistry (cis/trans) between the new hydroxyl group and the existing (dimethylamino)methyl substituent, as well as the absolute configuration (R or S) at each stereocenter if a single enantiomer is crystallized. mdpi.com
The research findings from such an analysis are presented in a standardized format, often including a crystallographic information file (CIF). Key data from the analysis provides irrefutable proof of the molecular structure. While a specific crystal structure for a reaction product of this compound is not publicly available, the table below illustrates the typical data obtained from a single-crystal X-ray diffraction experiment on a hypothetical chiral derivative, (1R,3S)-1-phenyl-3-[(dimethylamino)methyl]cyclohexan-1-ol hydrochloride.
| Parameter | Value | Description |
| Chemical Formula | C₁₅H₂₄ClNO | The elemental composition of the crystallized molecule. |
| Formula Weight | 269.81 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁ | The specific symmetry group of the crystal lattice. |
| a (Å) | 8.541(2) | Unit cell dimension along the a-axis. |
| b (Å) | 12.115(3) | Unit cell dimension along the b-axis. |
| c (Å) | 9.327(2) | Unit cell dimension along the c-axis. |
| α (°) | 90 | Angle of the unit cell. |
| β (°) | 105.3(1) | Angle of the unit cell. |
| γ (°) | 90 | Angle of the unit cell. |
| Volume (ų) | 930.5(4) | The volume of a single unit cell. |
| Z | 2 | The number of molecules per unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(4) | A key indicator for the correctness of the assigned absolute stereochemistry; a value near zero is ideal. |
This level of detailed structural information is indispensable for confirming the outcome of stereoselective syntheses and for unequivocally characterizing novel compounds derived from this compound.
Q & A
What are the established synthetic routes for 3-[(Dimethylamino)methyl]cyclohexan-1-one, and how can purity be optimized during purification?
Answer:
The compound is synthesized via the Mannich reaction , involving cyclohexanone, formaldehyde, and dimethylamine under acidic or basic conditions. Key intermediates are monitored using TLC or HPLC. Purification is achieved through recrystallization in ethanol (as demonstrated in analogous cyclohexanone derivatives) or column chromatography with silica gel and a gradient eluent system (e.g., ethyl acetate/hexane) . For high-purity batches (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Which analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR resolve the cyclohexanone backbone and dimethylamino-methyl substituent. 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations.
- X-ray Crystallography : Used to confirm stereochemistry, as shown in structurally similar compounds (e.g., cyclohexane-1,3-dione derivatives) .
- Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight and fragmentation patterns .
How can contradictory bioactivity data (e.g., anti-inflammatory vs. antioxidant effects) be systematically addressed in pharmacological studies?
Answer:
Contradictions arise from differing assay conditions or mechanistic pathways. For example, Compound 2d (a derivative) showed potent anti-inflammatory activity (via COX-2 inhibition) but reduced antioxidant capacity due to electron-withdrawing substituents . Mitigation strategies include:
- Dose-response profiling : Identify activity thresholds in assays like carrageenan-induced edema (anti-inflammatory) and DPPH radical scavenging (antioxidant).
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., hydroxyl groups) to balance dual activities .
What advanced methodologies are recommended for elucidating the mechanism of action in anti-inflammatory studies?
Answer:
- In vitro models : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression.
- Molecular docking : Compare binding affinity to COX-2 (PDB ID: 5IKT) with diclofenac sodium as a reference .
- Gene expression profiling : RNA-seq or qPCR to assess NF-κB pathway modulation .
What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (narcotic effects noted in analogous cyclohexane derivatives) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
How can researchers ensure batch-to-batch consistency in purity for pharmacokinetic studies?
Answer:
- HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile:water (70:30) at 1 mL/min.
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column .
- Karl Fischer titration : Quantify water content (<0.5%) to prevent hydrolysis .
What computational approaches predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G** level (as applied to methylcyclohexane derivatives) to calculate HOMO-LUMO gaps and electrostatic potential maps .
- Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., DMSO) using AMBER or GROMACS .
How can researchers resolve discrepancies in cytotoxicity profiles across cell lines?
Answer:
- Cell line specificity : Test in multiple lines (e.g., HEK-293, HepG2) with MTT assays.
- Apoptosis assays : Use Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways.
- Metabolomics : LC-MS-based profiling to identify off-target metabolic disruptions .
What strategies optimize the compound’s solubility for in vivo administration?
Answer:
- Co-solvents : Use PEG-400 or cyclodextrin complexes.
- Salt formation : Convert to hydrochloride salt (as shown in structurally related amines) .
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
How should researchers design studies to investigate long-term toxicity and metabolic pathways?
Answer:
- Rodent models : 28-day repeated dose toxicity studies (OECD 407) with histopathology and serum biochemistry.
- Metabolite identification : LC-HRMS to detect phase I/II metabolites in urine and plasma .
- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
